N'-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-propoxybenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Ethoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Butoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-Propoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
303103-98-2 |
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Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(4-propoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-2-9-24-14-7-5-13(6-8-14)12-19-22-18(23)16-11-15(20-21-16)17-4-3-10-25-17/h3-8,10-12H,2,9H2,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
MJKPLTYLUVBPCL-XDHOZWIPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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